molecular formula C17H21N3NaO4S+ B11820947 sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

Cat. No.: B11820947
M. Wt: 386.4 g/mol
InChI Key: AMXZKFYBAOWERX-HZPCBCDKSA-N
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Description

“Sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid” is a complex organic compound that features a thieno[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the pentanoylamino and benzoic acid groups. Common reagents used in these reactions include thionyl chloride, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-d]imidazole core can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into its mechanism of action.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The thieno[3,4-d]imidazole core may play a crucial role in binding to these targets, influencing their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]imidazole derivatives: These compounds share the core structure and may have similar reactivity and applications.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety can undergo similar chemical reactions and have comparable uses in research and industry.

Uniqueness

What sets “sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid” apart is its specific combination of functional groups. This unique structure may confer distinct properties, such as enhanced reactivity or specific biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3NaO4S+

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid

InChI

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/t12-,13-,15-;/m0./s1

InChI Key

AMXZKFYBAOWERX-HZPCBCDKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+]

Origin of Product

United States

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